4-(Furan-2-yl)oxane-2,6-dione
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Overview
Description
“4-(Furan-2-yl)oxane-2,6-dione” is a chemical compound that contains a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is related to tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions with alcohols and 3,4-dihydropyran . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Chemical Reactions Analysis
Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .Scientific Research Applications
Synthesis Methodologies and Chemical Transformations
One significant application of 4-(Furan-2-yl)oxane-2,6-dione derivatives is in the field of synthetic organic chemistry, where these compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, the photoinduced direct oxidative annulation of butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates provides access to highly functionalized polyheterocyclic compounds. This method, notable for its oxidant and transition-metal-free conditions, illustrates the utility of furan derivatives in constructing polyheterocyclic structures with potential biological activities (Zhang et al., 2017).
Catalysis and Material Development
In the realm of catalysis, this compound derivatives have been explored for their potential in facilitating various chemical reactions. The gold-catalyzed ring opening of 2,5-dimethyl furan, for example, leverages the reactivity of furan derivatives under mild conditions to produce valuable chemical intermediates. This approach underscores the role of furan derivatives in developing green chemical processes and sustainable catalysts (Miedziak et al., 2018).
Future Directions
Furan platform chemicals have the potential to replace traditional resources such as crude oil with biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Mechanism of Action
Target of Action
It’s known that furan derivatives, which include 4-(furan-2-yl)oxane-2,6-dione, have demonstrated antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may interact with biological targets in these microorganisms.
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of reactive electrophilic intermediates . More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Given its antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Result of Action
The compound’s antimicrobial activity suggests that it likely leads to the inhibition or death of targeted microorganisms .
Properties
IUPAC Name |
4-(furan-2-yl)oxane-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8-4-6(5-9(11)13-8)7-2-1-3-12-7/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGRAZDUMMKOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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